2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide
Brand Name: Vulcanchem
CAS No.: 680217-89-4
VCID: VC5088730
InChI: InChI=1S/C11H6Cl2FN3O/c12-9-7(4-8(14)10(13)17-9)11(18)16-6-2-1-3-15-5-6/h1-5H,(H,16,18)
SMILES: C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F
Molecular Formula: C11H6Cl2FN3O
Molecular Weight: 286.09

2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide

CAS No.: 680217-89-4

Cat. No.: VC5088730

Molecular Formula: C11H6Cl2FN3O

Molecular Weight: 286.09

* For research use only. Not for human or veterinary use.

2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide - 680217-89-4

Specification

CAS No. 680217-89-4
Molecular Formula C11H6Cl2FN3O
Molecular Weight 286.09
IUPAC Name 2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide
Standard InChI InChI=1S/C11H6Cl2FN3O/c12-9-7(4-8(14)10(13)17-9)11(18)16-6-2-1-3-15-5-6/h1-5H,(H,16,18)
Standard InChI Key OCJUEOQWPCKADH-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide . Alternative synonyms include:

  • 2,6-Dichloro-5-fluoro-N-(pyridin-3-yl)nicotinamide

  • 680217-89-4 (CAS Registry Number)

Molecular Structure and Properties

The compound’s structure comprises a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a carboxamide group at position 3 linked to a pyridin-3-yl moiety (Figure 1) . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₆Cl₂FN₃O
Molecular Weight286.09 g/mol
SMILESC1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F
InChIKeyOCJUEOQWPCKADH-UHFFFAOYSA-N

Figure 1: 2D structure of 2,6-dichloro-5-fluoro-N-pyridin-3-ylnicotinamide .

The presence of electron-withdrawing groups (chlorine and fluorine) enhances the compound’s stability and reactivity in nucleophilic substitution reactions, making it valuable for derivatization .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2,6-dichloro-5-fluoro-N-pyridin-3-ylnicotinamide typically proceeds via a multi-step protocol:

  • Chlorination and Fluorination of Pyridine Precursors:
    Starting from 2,6-dihydroxy-5-fluoronicotinic acid, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are employed to introduce chlorine atoms at positions 2 and 6 . This step is critical for achieving regioselectivity, as excess chlorination can lead to byproducts like 2,4,6-trichloro derivatives .

  • Amidation of Nicotinoyl Chloride:
    The intermediate 2,6-dichloro-5-fluoronicotinoyl chloride reacts with 3-aminopyridine under controlled conditions to form the target amide . This step often requires anhydrous solvents (e.g., dichloroethane) to prevent hydrolysis .

Equation 1:

2,6-Dichloro-5-fluoronicotinoyl chloride+3-Aminopyridine2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide+HCl\text{2,6-Dichloro-5-fluoronicotinoyl chloride} + \text{3-Aminopyridine} \rightarrow \text{2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide} + \text{HCl}

Optimization Challenges

Early synthetic routes suffered from low yields (40–45%) due to competing hydrolysis of chlorinated intermediates . Modern approaches utilize lithium reagents to stabilize reactive intermediates, improving yields to >70% .

Physicochemical and Spectroscopic Data

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and dimethylformamide . Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .

Spectroscopic Characterization

  • NMR (¹H): Signals at δ 8.6–8.8 ppm correspond to pyridin-3-yl protons, while δ 7.9–8.1 ppm reflects the carboxamide NH .

  • Mass Spectrometry: A molecular ion peak at m/z 286.09 confirms the molecular weight .

Applications in Pharmaceutical Chemistry

DerivativeTarget ApplicationMechanism of Action
GemifloxacinRespiratory infectionsDNA gyrase inhibition
EnoxacinUrinary tract infectionsTopoisomerase IV inhibition

Kinase Inhibitor Development

Recent studies highlight its utility in synthesizing sotorasib impurities and olutasidenib derivatives, which target KRAS and IDH1 mutations in cancer . The carboxamide group facilitates hydrogen bonding with kinase active sites .

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